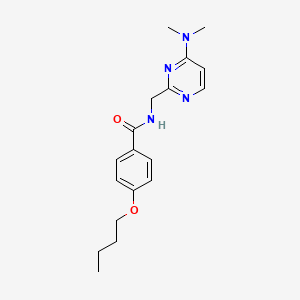

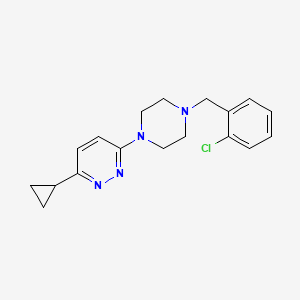

![molecular formula C5H5N5O2 B2850983 [1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) CAS No. 339338-74-8](/img/structure/B2850983.png)

[1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) is a derivative of the [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold.

Preparation Methods

The synthesis of [1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) involves reactions of direct C-H bond functionalization. For example, [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione can be synthesized directly from 3,4-diaminofurazan and oxalic acid by a one-step amide condensation reaction. The reaction conditions typically involve refluxing the reactants in an acidic medium

Chemical Reactions Analysis

[1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) undergoes various chemical reactions, primarily nitration reactions. These reactions are used to develop new promising components for explosives, rocket fuel, and gunpowder. Common reagents for these reactions include nitric acid and sulfuric acid, and the reactions are typically carried out under controlled temperature conditions. The major products formed from these reactions are nitrated derivatives of the original compound.

Scientific Research Applications

[1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) has several scientific research applications. It is used as a multifunctional chemosensor, charge-transport material for photovoltaics, and in compounds with advanced nonlinear optical properties . The compound is also being studied for its potential use in the treatment of nonalcoholic steatohepatitis due to its mitochondrial uncoupling properties.

Mechanism of Action

The mechanism of action of [1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) involves mitochondrial uncoupling. This process disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation. These properties make the compound a potential candidate for the treatment of metabolic disorders such as nonalcoholic steatohepatitis.

Comparison with Similar Compounds

[1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) is similar to other compounds in the [1,2,5]oxadiazolo[3,4-b]pyrazine family, such as [1,2,5]thiadiazolo[3,4-b]pyrazine and quinoxaline derivatives . These compounds share similar electron-withdrawing properties and are used in various applications, including chemosensors and photovoltaic materials . [1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) is unique due to its specific modifications, which enhance its mitochondrial uncoupling properties and potential therapeutic applications.

Properties

IUPAC Name |

5-methoxy-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O2/c1-11-5-2(6)7-3-4(8-5)10-12-9-3/h1H3,(H2,6,7,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAFWRRZPYTPED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=NON=C2N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

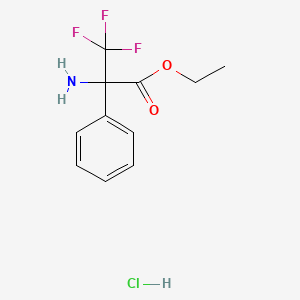

![4-[(Sec-butylsulfanyl)methyl]-5-methyl-2-furoic acid](/img/structure/B2850902.png)

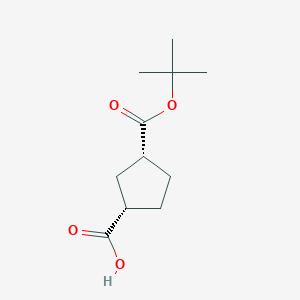

![4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2850907.png)

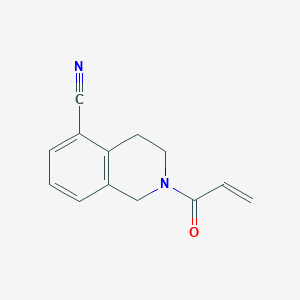

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2850911.png)

![1-[(thiophen-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2850916.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2850917.png)

![3-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2850920.png)

![3-Tert-butyl-6-[5-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2850922.png)

![3,4-difluoro-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2850923.png)